1-Amino-3-bromoanthracene-9,10-dione 1-Amino-3-bromoanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 6375-37-7
VCID: VC17600328
InChI: InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2
SMILES:
Molecular Formula: C14H8BrNO2
Molecular Weight: 302.12 g/mol

1-Amino-3-bromoanthracene-9,10-dione

CAS No.: 6375-37-7

Cat. No.: VC17600328

Molecular Formula: C14H8BrNO2

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-bromoanthracene-9,10-dione - 6375-37-7

Specification

CAS No. 6375-37-7
Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
IUPAC Name 1-amino-3-bromoanthracene-9,10-dione
Standard InChI InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2
Standard InChI Key RPNOZQWUARYYRS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)N

Introduction

1-Amino-3-bromoanthracene-9,10-dione is an organic compound belonging to the class of anthracene derivatives. It is identified by the CAS number 6375-37-7 and has a molecular formula of C₁₄H₈BrNO₂, with a molecular weight of approximately 302.12 g/mol . The compound is characterized by a fused aromatic ring system with functional groups that include an amino group (-NH₂) and a bromine atom (-Br) attached to the anthracene backbone.

This compound has been extensively studied due to its unique structural features and reactivity, making it valuable in applications such as organic synthesis, materials science, and medicinal chemistry.

Synthesis

The synthesis of 1-amino-3-bromoanthracene-9,10-dione typically involves bromination and amination reactions on anthraquinone derivatives. Key factors in the synthesis include:

  • Reaction Conditions:

    • Temperature control is crucial to prevent side reactions or over-bromination.

    • Solvent choice affects the solubility of intermediates and reaction rates.

    • Catalysts may be used to enhance yield and selectivity.

  • General Synthetic Pathway:

    • Bromination of anthraquinone derivatives introduces the bromine group at position 3.

    • Amination reactions introduce the amino group at position 1 under controlled conditions.

These reaction pathways have been optimized in both academic research and industrial processes for high purity and yield.

Chemical Behavior

The presence of both amino (-NH₂) and bromo (-Br) groups enhances the compound's reactivity:

  • Electrophilic Substitution: The bromine atom increases electrophilicity at adjacent positions on the aromatic ring.

  • Nucleophilic Reactions: The amino group can participate in nucleophilic substitution or coupling reactions.

  • Oxidation/Reduction: The quinone moiety allows redox cycling, which is relevant in biological systems.

These properties make the compound suitable for derivatization into more complex molecules for specific applications.

Applications

1-Amino-3-bromoanthracene-9,10-dione has diverse applications in scientific research:

  • Medicinal Chemistry:

    • The compound's ability to intercalate into DNA strands suggests potential anticancer properties by inducing apoptosis in cancer cells.

    • It serves as a precursor for designing drugs targeting DNA or enzyme systems.

  • Organic Synthesis:

    • Used as an intermediate in synthesizing dyes, pigments, and advanced materials.

    • Functionalized derivatives are explored for optoelectronic applications.

  • Material Science:

    • Anthracene derivatives like this compound are studied for their photophysical properties, making them candidates for organic semiconductors or photovoltaic devices.

Research Findings

Historical studies have highlighted the significance of this compound:

  • Early references include Ullmann's work in Chemische Berichte (1916), which detailed bromination techniques .

  • Later patents by I.G. Farbenind (1927) explored industrial applications, particularly in dye manufacturing .

Modern research focuses on its biological activity, with studies indicating its potential as a DNA intercalator for anticancer drug development.

Limitations and Challenges

Despite its versatility, certain challenges exist:

  • Limited documentation on physical properties such as boiling point or density.

  • Synthesis requires careful control to avoid unwanted by-products.

  • Toxicity data is sparse, necessitating further studies for safe handling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator